Piperidine, 2-methyl-1-phenyl-
Description
BenchChem offers high-quality Piperidine, 2-methyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 2-methyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
14142-16-6 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-1-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |
InChI Key |
BBNBOKJANATNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Nomenclature and Stereochemical Analysis of Piperidine, 2 Methyl 1 Phenyl
Systematic Naming Conventions and Isomeric Forms
The systematic IUPAC name for this compound is 1-phenyl-2-methylpiperidine . However, it is also known by other names such as N-phenyl-α-pipecoline. The presence of a chiral center at the second carbon of the piperidine (B6355638) ring, the point of attachment for the methyl group, gives rise to two enantiomers: (R)-2-methyl-1-phenylpiperidine and (S)-2-methyl-1-phenylpiperidine. These enantiomers are non-superimposable mirror images of each other.
Furthermore, the substitution pattern on the piperidine ring can lead to diastereomers if additional chiral centers are present. For instance, in related structures like 1-(1-phenyl-2-methylcyclohexyl)piperidines, both cis and trans isomers exist, each as a pair of enantiomers. nih.gov The relative stereochemistry of these isomers is often determined using techniques like 1H and 13C NMR spectroscopy. nih.gov
Stereochemical Characterization of Chiral Centers
The primary chiral center in Piperidine, 2-methyl-1-phenyl- is the C2 carbon of the piperidine ring. The absolute configuration of this center, designated as either (R) or (S), is crucial in determining the molecule's interaction with other chiral molecules, a factor of significant importance in fields like medicinal chemistry. For example, in the related compound (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, single-crystal X-ray analysis established the absolute configuration as (1S, 2R). nih.gov This level of stereochemical detail is vital as different enantiomers can exhibit vastly different biological activities. nih.gov
Conformational Landscape and Dynamics of the Piperidine Ring
The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts chair conformations to minimize angle and torsional strain. However, the presence of a nitrogen atom and substituents introduces additional complexities to its conformational analysis.
Energetic Preferences of Chair Conformations: Axial and Equatorial Orientations of Substituents
The substituents on the piperidine ring can occupy either axial or equatorial positions. In the case of 2-methyl-1-phenylpiperidine, the methyl group at the C2 position can be either axial or equatorial. Theoretical calculations at the M06-2X level have shown that the axial conformer of 2-methyl-1-phenylpiperidine is modestly favored over the equatorial conformer by a Gibbs free energy difference (ΔG) of -1.0 kcal/mol. nih.govacs.org This is in contrast to 1,2-dimethylpiperidine, where the equatorial conformer of the 2-methyl group is favored by 1.8 kcal/mol. nih.govacs.org
The preference for the axial orientation in 2-methyl-1-phenylpiperidine is influenced by the electronic properties of the N-phenyl group. nih.gov In the equatorial conformer, the lone pair of the piperidine nitrogen is nearly coplanar with the phenyl ring, leading to minimal overlap with the π-orbitals and a more pyramidal nitrogen geometry. nih.gov
| Compound | Favored Conformation of 2-Methyl Group | ΔG (kcal/mol) |
| 1,2-dimethylpiperidine | Equatorial | -1.8 nih.govacs.org |
| 2-methyl-1-phenylpiperidine | Axial | -1.0 nih.govacs.org |
Influence of Allylic Strain and Steric Interactions on Conformation
Allylic strain, a type of steric strain, plays a significant role in the conformational preferences of substituted piperidines. When the nitrogen of the piperidine ring is bonded to an aromatic ring or is acylated, the conjugation of its lone pair with the neighboring π-system increases its sp2 character and planarity. nih.gov This creates a partial double bond character in the C-N bond, leading to what is termed "pseudoallylic strain," which forces the 2-substituent into an axial orientation to minimize this strain. nih.govacs.org This effect is a key factor in dictating the axial preference of the methyl group in 2-methyl-1-phenylpiperidine.
Nitrogen Inversion Processes and Associated Barriers
The nitrogen atom in the piperidine ring can undergo a process called nitrogen inversion, where it rapidly inverts its pyramidal geometry. This process allows for the interconversion of conformers. The energy barrier for nitrogen inversion in piperidine is significantly lower than that for ring inversion (6.1 kcal/mol vs. 10.4 kcal/mol). wikipedia.org This rapid inversion contributes to the dynamic equilibrium between different conformations of the piperidine ring.
Identification and Characterization of Twist-Boat Conformations
While chair conformations are generally the most stable, other conformations such as the twist-boat can also exist. In some cases, particularly in N-acylpiperidines, the twist-boat conformation can be energetically accessible. nih.gov Computational studies have indicated that for certain N-acylpiperidines, a twist-boat conformation can be more favorable than a chair conformation with an equatorial 2-methyl group, though still less favorable than a chair with an axial 2-methyl group. nih.gov The presence of severe steric interactions, such as a 1,3-diaxial interaction, can also promote a boat or twist-boat conformation in the piperidine ring. acs.org
Sophisticated Spectroscopic Characterization of Piperidine, 2 Methyl 1 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the three-dimensional structure of Piperidine (B6355638), 2-methyl-1-phenyl- in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and deuterium (B1214612) NMR, as well as variable temperature studies, a comprehensive understanding of its chemical environment, connectivity, and dynamic behavior can be achieved.
High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Constant Determination
High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment of the protons within the Piperidine, 2-methyl-1-phenyl- molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal the connectivity and dihedral angles between neighboring protons. ubc.caslideshare.net
The protons on the phenyl ring typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electron-donating or -withdrawing nature of the piperidine substituent. The protons on the piperidine ring and the methyl group resonate in the aliphatic region, typically at lower chemical shift values. The chemical shift of the methyl group is a key indicator of its environment within the molecule.
The coupling constants between protons on the piperidine ring are particularly informative for determining the ring's conformation. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. slideshare.net For instance, a large coupling constant between two vicinal protons on the piperidine ring would suggest a trans-diaxial relationship, which is characteristic of a chair conformation.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| Phenyl-H | ~7.28 - 7.18 | m | - |
| Piperidine-H (axial/equatorial) | ~1.12 - 2.99 | m | Varies |
| Methyl-H | Varies | d | Varies |
¹³C NMR Spectral Interpretation for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of Piperidine, 2-methyl-1-phenyl-. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its local electronic and steric environment. cdnsciencepub.com
The carbon atoms of the phenyl ring typically resonate in the downfield region of the spectrum, usually between 120 and 150 ppm. The carbon attached directly to the nitrogen atom (ipso-carbon) often shows a distinct chemical shift due to the electronegativity of the nitrogen. The carbons of the piperidine ring appear in the aliphatic region, with their chemical shifts providing valuable information about the ring's conformation and the substituent effects of the methyl and phenyl groups. The methyl carbon will have a characteristic upfield chemical shift.
| Carbon | Chemical Shift (ppm) |
|---|---|
| Phenyl C (ipso) | ~144.9 |
| Phenyl C (ortho, meta, para) | ~127.0 - 128.4 |
| Piperidine C2 | ~71.2 |
| Piperidine C3, C4, C5 | ~25.0 - 35.9 |
| Piperidine C6 | ~57.5 |
| Methyl C | Varies |
Deuterium NMR and Isotopic Effects on Chemical Shifts
Deuterium (²H) NMR and the study of isotopic effects on chemical shifts provide subtle but powerful insights into the structure and dynamics of Piperidine, 2-methyl-1-phenyl-. huji.ac.il Replacing a proton with a deuterium atom can lead to small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope shifts. nih.gov These shifts arise from the differences in vibrational properties between the deuterated and non-deuterated isotopomers. ucl.ac.uk
The magnitude of the deuterium-induced isotope shift can be correlated with factors such as bond lengths, bond angles, and steric interactions. huji.ac.il For example, a significant isotope shift on a particular carbon atom upon deuteration of a neighboring position can indicate close spatial proximity or a specific stereochemical relationship. In the context of Piperidine, 2-methyl-1-phenyl-, selective deuteration of the methyl group or specific positions on the piperidine ring can help to confirm assignments in the ¹H and ¹³C NMR spectra and provide information about the preferred conformation and any steric crowding. soton.ac.uk
Variable Temperature NMR for Conformational Equilibrium Studies
Variable temperature (VT) NMR spectroscopy is an essential tool for investigating the conformational dynamics of flexible molecules like Piperidine, 2-methyl-1-phenyl-. The piperidine ring can undergo conformational changes, such as ring inversion between two chair forms. At room temperature, this inversion may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of conformational exchange can be slowed down. rsc.org At a sufficiently low temperature, known as the coalescence temperature, the single averaged signal for a pair of interconverting nuclei will broaden and eventually split into two distinct signals, one for each conformer. ucl.ac.uk By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium, providing quantitative information about the relative stabilities of the different conformers. rsc.org For Piperidine, 2-methyl-1-phenyl-, VT-NMR can be used to study the equilibrium between the two chair conformations where the methyl group is either in an axial or equatorial position.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Piperidine, 2-methyl-1-phenyl- and offers insights into its conformational preferences.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. Certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity makes the combination of IR and Raman spectroscopy a powerful tool for a complete vibrational analysis. Conformational changes in the piperidine ring can lead to subtle shifts in the frequencies and intensities of certain vibrational bands in both the IR and Raman spectra.
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the Piperidine, 2-methyl-1-phenyl- molecule. mhlw.go.jp The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy molecular orbital.
The UV-Vis spectrum of Piperidine, 2-methyl-1-phenyl- is expected to be dominated by the electronic transitions of the phenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region due to π → π* transitions. libretexts.org The position and intensity of these bands can be influenced by the substitution of the phenyl ring with the 2-methylpiperidino group. The nitrogen atom of the piperidine ring has a lone pair of electrons, which could potentially lead to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions. The UV-Vis spectrum can be useful for confirming the presence of the aromatic chromophore and for quantitative analysis. researchgate.net
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides invaluable information about the mass-to-charge ratio (m/z) of a compound and its fragments. In a typical electron ionization (EI) mass spectrometry experiment, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and a cascade of fragment ions. The analysis of these fragments provides a molecular fingerprint that can be used for structural characterization.
The molecular formula of Piperidine, 2-methyl-1-phenyl- is C₁₂H₁₇N, which corresponds to a nominal molecular weight of 175 g/mol . The high-resolution mass spectrum would show a more precise monoisotopic mass. The fragmentation of this molecule is expected to be influenced by the presence of the N-phenyl group and the 2-methyl substituent on the piperidine ring.
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For Piperidine, 2-methyl-1-phenyl-, this could involve the loss of the methyl group at the 2-position or the cleavage of the piperidine ring.
Loss of the Phenyl Group: The bond between the nitrogen and the phenyl group may cleave, leading to a fragment corresponding to the piperidine ring with a methyl group.
Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules.
To support this predictive analysis, the mass spectral data of several analogous compounds are presented below. These data, sourced from reputable spectral databases, offer insights into the expected fragmentation behavior of Piperidine, 2-methyl-1-phenyl-.
Interactive Data Table: Mass Spectrometry Data of Related Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 1-Phenylpiperidine (B1584701) | C₁₁H₁₅N | 161.24 | 161, 160, 105, 77 |
| 2-Methylpiperidine (B94953) | C₆H₁₃N | 99.17 | 99, 98, 84, 70, 56 |
| 1-Methyl-2-phenylpiperidine | C₁₂H₁₇N | 175.27 | 175, 174, 160, 98, 91 |
| 2-Methyl-1-(phenylmethyl)piperidine | C₁₃H₁₉N | 189.30 | 189, 174, 98, 91 |
The fragmentation of 1-Phenylpiperidine shows a strong molecular ion peak and a significant fragment at m/z 105, likely corresponding to the loss of a C₄H₈ fragment from the piperidine ring. The ion at m/z 77 is characteristic of a phenyl group. mswil.com For 2-Methylpiperidine , the fragmentation is dominated by the loss of a methyl group (M-15) and cleavage of the piperidine ring, leading to prominent peaks at m/z 84 and 56. nist.govcmbr-journal.com
1-Methyl-2-phenylpiperidine , an isomer of the target compound, exhibits a molecular ion at m/z 175. nih.gov Its fragmentation pattern would provide the closest comparison. The presence of a phenyl group attached to the piperidine ring at position 2 introduces different fragmentation pathways compared to an N-phenyl substitution. The spectrum of 2-Methyl-1-(phenylmethyl)piperidine , also known as 1-benzyl-2-methylpiperidine, shows a base peak at m/z 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), a common fragment for benzyl-substituted compounds. epa.gov The fragment at m/z 98 likely represents the 2-methylpiperidine cation radical. epa.gov
Based on these related compounds, the mass spectrum of Piperidine, 2-methyl-1-phenyl- is predicted to show a molecular ion peak at m/z 175. Key fragments would likely include ions resulting from the loss of a methyl radical (m/z 160), cleavage of the N-phenyl bond to give a fragment at m/z 98 (2-methylpiperidine cation), and fragments arising from the phenyl-containing portion of the molecule. The presence of the N-phenyl group is expected to influence the fragmentation significantly, potentially leading to resonance-stabilized ions.
Advanced Computational and Theoretical Investigations of Piperidine, 2 Methyl 1 Phenyl
Quantum Chemical (QC) Methodologies (e.g., DFT, MP2)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape and energetic properties of Piperidine (B6355638), 2-methyl-1-phenyl-. These methods provide a framework for accurately modeling the molecule's behavior at the atomic level.
Optimization of Molecular Geometries and Prediction of Stable Conformers
Computational studies reveal that the piperidine ring of Piperidine, 2-methyl-1-phenyl- predominantly adopts a chair conformation. Due to the presence of the 2-methyl substituent, two principal chair conformers exist in equilibrium: one where the methyl group is in an equatorial position and another where it is in an axial position.
Theoretical calculations consistently predict that the axial conformer is modestly favored over the equatorial one. acs.orgnih.gov This preference is contrary to what might be expected from simple steric considerations but is explained by the concept of pseudoallylic strain. In the axial conformer, a favorable interaction occurs where the nitrogen lone pair is largely parallel with the π-orbital system of the phenyl group. acs.orgnih.gov This alignment facilitates electronic delocalization. Conversely, in the equatorial conformer, the nitrogen's lone pair has minimal overlap with the phenyl π-orbitals, resulting in a more typical pyramidal nitrogen geometry. acs.orgnih.gov
Calculation of Conformational Energies and Interconversion Barriers
The relative stability of the conformers has been quantified through high-level calculations. The free energy difference (ΔG) for the conformational change from the equatorial to the axial 2-methyl position has been calculated to be -1.0 kcal/mol. acs.orgnih.gov The negative value indicates that the axial conformer is the more stable of the two at equilibrium.
This energy difference is a net result of competing steric and electronic effects. The rapid interconversion between these conformers at room temperature is facilitated by a relatively low energy barrier, a characteristic feature of piperidine derivatives.
Evaluation of Basis Set and Exchange-Correlation Functional Effects on Accuracy
The accuracy of quantum chemical predictions is highly dependent on the chosen level of theory, which encompasses the exchange-correlation functional and the basis set. For Piperidine, 2-methyl-1-phenyl-, various DFT functionals and basis sets have been utilized to ensure robust and reliable results.
Initial geometry optimizations have been performed using the B3LYP functional with the 6-31G(d) basis set. researchgate.net More refined calculations, including single-point energy evaluations, have been carried out with the M06-2X functional and the larger 6-311G(d,p) basis set, often incorporating implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD solvation model to simulate aqueous environments. researchgate.net Comparative studies show that the calculated energy differences between conformers are consistent, with errors among the different tested models typically falling within 1 kcal/mol. researchgate.net For detailed discussions of stability, values calculated at the M06-2X/6-311G(d,p) level are often preferred for their accuracy in handling non-covalent interactions. researchgate.net
| Computational Model | Calculated ΔG (Equatorial → Axial) | Environment |
|---|---|---|
| B3LYP/6-31G(d) | Data Not Specified in Snippet | Gas Phase |
| B3LYP-D3/6-31G(d) | Data Not Specified in Snippet | Water (PCM) |
| M06-2X/6-311G(d,p) | -1.0 kcal/mol | Water (SMD) |
Electronic Structure and Bonding Analysis
Beyond energetics, computational methods offer a detailed picture of the electronic distribution and bonding within the molecule. Techniques like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are particularly revealing.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Profiling
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. For Piperidine, 2-methyl-1-phenyl-, the HOMO is significantly influenced by the nitrogen atom's lone pair of electrons.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a quantitative description of bonding, electron delocalization, and hybridization. For Piperidine, 2-methyl-1-phenyl-, NBO analysis confirms the electronic effects hypothesized by FMO theory. acs.orgnih.govresearchgate.net
The analysis reveals a significant change in the hybridization of the piperidine nitrogen between the two conformers. In the axial conformer, the nitrogen atom trends towards sp² hybridization. acs.orgnih.gov This is reflected by an increased p-character in the nitrogen's lone pair hybrid orbital, which facilitates its delocalization into the phenyl ring's π-system. acs.orgnih.gov In contrast, the nitrogen in the equatorial conformer displays a more typical pyramidal geometry with higher sp³ character. acs.orgnih.gov This increased preference for the axial orientation of the 2-methyl group directly correlates with the increase in the p-character composition of the lone pair hybrid on the piperidine nitrogen. nih.gov
| Conformer | Nitrogen Hybridization Trend | N Lone Pair P-Character | Lone Pair Delocalization |
|---|---|---|---|
| Axial | Towards sp² | Increased | High (Parallel overlap with phenyl π-system) |
| Equatorial | sp³ (Pyramidal) | Decreased | Low (Poor overlap with phenyl π-system) |
Molecular Electrostatic Potential (MEP) Surface Generation and Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the regions most susceptible to electrophilic and nucleophilic attack.
In computational studies, the MEP surface of piperidine derivatives is generated to predict their reactivity. For instance, in a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, the MEP surface was used to identify the regions with the most positive and negative electrostatic potentials. nih.gov The red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while the blue regions, representing positive potential, are prone to nucleophilic attack. The amino bridge (-NH-) in these structures is identified as a key proton donor, stabilizing the molecule through intramolecular hydrogen bonds. nih.gov
Quantum chemical predictors such as global hardness (η), softness (σ), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω) are also calculated to provide a quantitative measure of reactivity. researchgate.net A lower global hardness and higher global softness suggest greater reactivity. researchgate.net These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help in predicting the outcomes of substitution reactions.
Table 1: Key Reactivity Descriptors
| Descriptor | Symbol | Significance |
|---|---|---|
| Global Hardness | η | Resistance to change in electron distribution |
| Global Softness | σ | Propensity to accept electrons |
| Chemical Potential | µ | Escaping tendency of electrons |
| Electronegativity | χ | Power to attract electrons |
Molecular Modeling and Simulation Approaches
The conformational landscape of piperidine derivatives is crucial for their biological activity and physical properties. Molecular dynamics (MD) simulations provide a powerful method to explore the various conformations a molecule can adopt over time.
For Piperidine, 2-methyl-1-phenyl-, the chair conformation of the piperidine ring is of primary interest. The orientation of the 2-methyl group, either axial or equatorial, significantly influences the molecule's stability and reactivity. nih.gov In the case of 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one. nih.gov This preference is attributed to the interaction between the nitrogen lone pair and the phenyl ring's π-system. In the axial conformer, the lone pair is nearly parallel to the phenyl π-orbital, leading to increased sp2 character of the nitrogen and greater stability. nih.gov
MD simulations can also be used to study the dynamics of conformational changes. For example, in a study of N-methyl piperidine, time-resolved Rydberg fingerprint spectroscopy was combined with MD simulations to observe ultrafast conformational dynamics. rsc.org These studies revealed coherent oscillatory motions and intramolecular vibrational energy redistribution on a picosecond timescale, leading to an equilibrium between different conformers. rsc.org
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.
NMR Spectroscopy: Density Functional Theory (DFT) calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. For piperidine derivatives, the calculated chemical shifts for different conformers can help in determining their relative populations in solution. researchgate.net For instance, in a study of 4-(1-pyrrolidinyl)piperidine (B154721), DFT calculations were used to determine the chemical shifts for the equatorial-equatorial and axial-equatorial conformers, showing that the molecular geometry and conformer populations are solvent-dependent. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.za By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For example, in the study of (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, TD-DFT calculations helped in assigning the observed absorption bands to specific electronic transitions, such as HOMO to LUMO transitions. scielo.org.za
Table 2: Representative Calculated Spectroscopic Data
| Spectroscopic Parameter | Computational Method | Typical Calculated Values |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Varies with proton environment |
| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Varies with carbon environment |
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Polarizable Continuum Models (PCM) are a common approach to incorporate solvent effects in computational studies.
In the context of Piperidine, 2-methyl-1-phenyl-, PCM can be used to study how the solvent affects its conformational equilibrium. nih.gov For example, geometry optimizations can be performed with an implicit solvent model, such as the PCM for water, to obtain more accurate predictions of the relative energies of different conformers in solution. nih.gov Solvent effects are also crucial for accurately predicting NMR chemical shifts, as demonstrated in the study of 4-(1-pyrrolidinyl)piperidine where various deuterated solvents were used in the calculations. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and reaction pathways.
For reactions involving piperidine derivatives, DFT calculations can be used to map out the potential energy surface and identify the lowest energy pathway. For instance, in the study of cyclic, nonstabilized isodiazenes, DFT calculations were used to investigate the mechanism of nitrogen-atom insertion into pyrrolidines. acs.orgacs.org These calculations ruled out a direct C-H insertion mechanism due to a prohibitively high activation barrier and instead supported a pathway involving the formation of a cyclic tetrazine intermediate. acs.orgacs.org
Furthermore, computational studies can elucidate the role of catalysts and reaction conditions. For example, the effect of acid catalysis on the rearrangement of a tetrazine to a hydrazone was investigated computationally, revealing a plausible mechanism involving a Stevens-like transition state. acs.org These studies often involve locating the transition state structures and calculating the activation energies, which are crucial for understanding the reaction kinetics.
Chemical Reactivity and Mechanistic Pathways of Piperidine, 2 Methyl 1 Phenyl
Oxidation and Reduction Reactions
The oxidation of N-substituted piperidines is a key transformation that typically yields lactams (piperidinones). For 2-methyl-1-phenylpiperidine, oxidation can theoretically occur at either the C2 or C6 position, leading to the formation of 1,2- or 1,6-lactams, respectively. The regiochemical outcome is influenced by both steric and electronic factors.
Oxidation:
The oxidation of tertiary amines, including piperidine (B6355638) derivatives, often proceeds through an initial N-oxidation or the formation of an iminium ion intermediate. The dehydrogenation of N-substituted piperidines using reagents like mercuric acetate-edetic acid (Hg(II)-EDTA) is a well-established method for synthesizing piperidinones. In related systems, such as 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines, oxidation with Hg(II)-EDTA has been shown to produce both 2-piperidones and 6-piperidones researchgate.net. The presence of a methyl group at the C2 position in 2-methyl-1-phenylpiperidine would sterically hinder attack at this position, potentially favoring oxidation at the less substituted C6 position. However, the stability of the resulting intermediate also plays a crucial role.
Another effective method for the oxidation of piperidines to the corresponding piperidin-2-one involves the use of bromine researchgate.net. This reaction provides an efficient route to lactams, which are valuable synthetic intermediates.
Reduction:
Reduction reactions involving 2-methyl-1-phenylpiperidine primarily target the aromatic phenyl ring. Catalytic hydrogenation using transition metal catalysts (e.g., Platinum, Palladium, Rhodium) under forcing conditions (high pressure and/or temperature) can reduce the phenyl group to a cyclohexyl ring, yielding 1-cyclohexyl-2-methylpiperidine. The choice of catalyst and conditions is crucial to avoid hydrogenolysis (cleavage) of the N-phenyl bond.
Alternatively, the synthesis of chiral 2-methylpiperidine (B94953) derivatives can be achieved through the asymmetric reduction of corresponding pyridinium (B92312) salts. For instance, the iridium-catalyzed enantioselective hydrogenation of 2-methylpyridinium salts has been shown to produce enantioenriched 2-methylpiperidine with high efficiency nih.gov. This method highlights a synthetic route to the piperidine core itself, rather than a reaction of the pre-formed heterocycle. Similarly, a rhodium-catalyzed reductive transamination of pyridinium salts can yield N-aryl 2-methylpiperidines acs.org.
| Reaction Type | Reagent/Catalyst | Typical Product(s) | Reference |
| Oxidation | Hg(II)-EDTA | 2-Piperidinone, 6-Piperidinone | researchgate.net |
| Oxidation | Bromine (Br₂) | Piperidin-2-one | researchgate.net |
| Reduction (of Phenyl) | H₂ / Pt, Pd, or Rh | 1-Cyclohexyl-2-methylpiperidine | - |
| Asymmetric Reduction (of precursor) | H₂ / Ir-MeO-BoQPhos | Enantioenriched 2-methylpiperidine | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Piperidine and Phenyl Rings
Piperidine Ring:
The saturated piperidine ring of 2-methyl-1-phenylpiperidine is generally resistant to electrophilic and nucleophilic substitution reactions. As a saturated aliphatic system, it lacks the π-electrons necessary for electrophilic aromatic substitution. Nucleophilic substitution would require the presence of a suitable leaving group on the ring, which is not inherent to the parent structure. Such reactions typically proceed via SN2 mechanisms, which are known to occur with inversion of configuration if the leaving group is at a chiral center libretexts.orglibretexts.org.
Phenyl Ring:
The N-phenyl group, in contrast, is susceptible to electrophilic aromatic substitution. The nitrogen atom, being an amino substituent, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The lone pair of electrons on the nitrogen can be delocalized into the phenyl ring, stabilizing the arenium ion intermediate formed during the substitution. However, the bulky 2-methylpiperidine group can exert significant steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions.
Common electrophilic substitution reactions include:
Nitration: (HNO₃/H₂SO₄) to yield p-nitro and o-nitro derivatives.
Halogenation: (Br₂/FeBr₃) to yield p-bromo and o-bromo derivatives.
Friedel-Crafts Alkylation/Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups, primarily at the para position.
Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally not feasible unless the ring is activated by strong electron-withdrawing groups (such as -NO₂), which are absent in the parent molecule nih.gov.
Ring Contraction and Ring Expansion Transformations (e.g., to pyrrolidones)
Ring contraction of a piperidine to a pyrrolidine or ring expansion to a larger heterocycle are complex transformations that require specific functionalization of the piperidine ring. While there is extensive literature on the synthesis of pyrrolidines and piperidines via methods like ring-closing metathesis or intramolecular cyclizations, transformations of a pre-existing piperidine ring are less common researchgate.net.
A plausible, though not specifically documented for 2-methyl-1-phenylpiperidine, pathway for ring contraction to a pyrrolidone derivative could involve a Favorskii-type rearrangement. This would necessitate a multi-step sequence:
Oxidation: Conversion of the piperidine to an α-halo-piperidinone. For example, oxidation to the 6-piperidinone followed by halogenation at the C5 position.
Rearrangement: Treatment of the α-halo-piperidinone with a base would generate a cyclopropanone intermediate, which then opens to form a five-membered pyrrolidine-carboxylic acid derivative after workup.
Such transformations are mechanistically complex and often compete with other reaction pathways. The stability of piperidinium cations in alkaline environments is a factor, as degradation can occur under harsh basic conditions mdpi.com. General strategies for ring expansion often involve the rearrangement of a carbocation or other reactive intermediate adjacent to the ring researchgate.net. For 2-methyl-1-phenylpiperidine, this would require introducing specific functional groups to facilitate such a rearrangement.
Carbanion Chemistry and Stereoselectivity in Reactions
The generation of carbanions from 2-methyl-1-phenylpiperidine can occur by deprotonation of the C-H bonds alpha to the nitrogen atom, i.e., at the C2 and C6 positions. The formation and reactivity of these carbanions are central to the functionalization of the piperidine ring.
A carbanion is a nucleophilic intermediate whose stability is influenced by inductive effects, hybridization, and the potential for resonance libretexts.orglibretexts.org.
Position of Deprotonation: The protons at C6 are generally more acidic and less sterically hindered than the single proton at the C2 position, which is adjacent to a methyl group. Therefore, deprotonation with a strong, non-selective base might favor the C6 carbanion.
Stability: The stability of the resulting carbanion is a key factor. Alkyl groups are generally considered electron-donating, which can destabilize a carbanion youtube.com. Thus, the methyl group at C2 might slightly destabilize a carbanion at that position relative to the C6 position. The N-phenyl group has a complex influence, with a potential -I (inductive) effect stabilizing the anion and possible steric interactions.
Stereoselectivity: The C2 position is a stereocenter. A reaction involving the formation of a carbanion at this position raises questions of stereochemical integrity. If the carbanion is configurationally stable (i.e., inverts slowly), reactions can proceed with retention of configuration. However, many simple alkyl carbanions undergo rapid pyramidal inversion, leading to racemization unless a chiral auxiliary or reagent is employed libretexts.orgwikipedia.orgsiue.edu.
Reactions involving a carbanion intermediate generated from 2-methyl-1-phenylpiperidine would be expected to exhibit diastereoselectivity. An incoming electrophile would approach the planarized or rapidly inverting carbanion from the less sterically hindered face, with the orientation influenced by the existing substituents on the ring. The use of chiral bases or ligands, as demonstrated in stereoselective Mannich reactions for piperidine synthesis, can achieve high levels of asymmetric induction researchgate.net.
Regiochemical Control in Chemical Transformations
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of 2-methyl-1-phenylpiperidine due to its unsymmetrical nature wikipedia.org.
Piperidine Ring Reactivity: The primary sites of reactivity on the piperidine ring are the C2 and C6 positions, which are alpha to the nitrogen. Many reactions, such as oxidation and lithiation (carbanion formation), will exhibit a preference for one of these sites.
Steric Control: The methyl group at the C2 position provides significant steric bulk. Reagents will preferentially approach the less hindered C6 position. This is a dominant factor in many reactions.
Electronic Control: The N-phenyl group influences the electron density at the adjacent carbons. The precise electronic effect can be complex, but it will modulate the acidity of the C-H bonds at C2 and C6.
For example, in the oxidation of substituted piperidines to lactams, the regiochemical outcome depends on the substitution pattern. Research on related 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines showed that the position of oxidation (C2 vs. C6) is sensitive to the nature of the substituents on the N-aryl group researchgate.net. This demonstrates that subtle electronic changes can be used to control the regioselectivity of the reaction.
Phenyl Ring Reactivity: As discussed in section 5.2, electrophilic substitution on the N-phenyl ring is highly regioselective. The amino group strongly directs incoming electrophiles to the ortho and para positions. Steric hindrance from the piperidine ring is expected to make the para position the major site of reaction. This is a classic example of regiochemical control in aromatic chemistry.
| Reaction | Possible Sites | Predicted Major Regioisomer | Controlling Factors | Reference |
| Oxidation (e.g., with Hg(II)-EDTA) | C2, C6 | 6-oxo-2-methyl-1-phenylpiperidine | Steric hindrance at C2 | researchgate.net |
| Deprotonation (Carbanion formation) | C2, C6 | C6 carbanion | Steric hindrance, acidity | - |
| Electrophilic Aromatic Substitution | ortho, meta, para on phenyl ring | para-substituted product | Electronic (directing group), Steric hindrance | - |
The ability to control the regioselectivity of these transformations is essential for the targeted synthesis of specific derivatives of 2-methyl-1-phenylpiperidine for various applications khanacademy.orgnih.govrsc.org.
Applications of Piperidine, 2 Methyl 1 Phenyl As a Synthetic Building Block and Intermediate in Organic Synthesis
Piperidine (B6355638), 2-methyl-1-phenyl-, a heterocyclic compound featuring a piperidine ring N-substituted with a phenyl group and a methyl group at the 2-position, holds potential as a versatile building block in organic synthesis. Its structural features, including a chiral center, a modifiable aromatic ring, and multiple reactive sites on the piperidine core, make it an intriguing substrate for constructing more complex molecular architectures. While its application is not as widely documented as some other piperidine derivatives, its reactivity can be inferred from established chemical principles, positioning it as a useful intermediate for synthetic chemists.
Q & A
Q. How can QSAR models be developed to predict the biological activity of 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require a curated dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For phenylpiperidine derivatives, datasets like the 43 compounds with SERT inhibitory activity (pIC50 values) can be used . Structural descriptors (e.g., electronic, steric, or topological parameters) are computed using tools like ADMET PredictorTM. Multivariate statistical methods (e.g., partial least squares regression) then correlate descriptors with activity. Model validation via cross-validation and external test sets ensures robustness .
Q. What safety protocols are critical during the synthesis of 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Follow protocols for halogenated solvents (e.g., dichloromethane) and reactive intermediates (e.g., chloromethyl groups) .
- Emergency Response : Immediate rinsing for eye/skin exposure (P305+P351) and medical consultation for toxicity symptoms (H300) .
Q. How can synthetic yields of 2-methyl-1-phenylpiperidine derivatives be optimized?
- Methodological Answer : Yield optimization involves:
- Reagent Ratios : Stoichiometric adjustments (e.g., excess alkylating agents for piperidine functionalization).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- Catalysis : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography or recrystallization to isolate high-purity (>99%) products .
Q. What spectroscopic techniques confirm the structure of 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methyl groups at δ 1.46–1.64 ppm, piperidine protons at δ 2.24 ppm) .
- IR : Peaks at ~2800 cm (C-H stretching) and ~1600 cm (aromatic C=C) confirm backbone structure.
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., CHNO) .
Q. How are pharmacokinetic properties (ADMET) evaluated for phenylpiperidine derivatives?
- Methodological Answer : Use in silico tools like ADMET PredictorTM to compute:
- Absorption : LogP (lipophilicity) and polar surface area (PSA).
- Metabolism : CYP450 enzyme interactions (e.g., CYP2D15 substrate potential) .
- Toxicity : Ames test predictions for mutagenicity. Experimental validation via hepatocyte assays or microsomal stability studies is recommended .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 2-methyl-1-phenylpiperidine derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., variable SERT inhibition) may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
- Dose-Response Curves : Measure IC50 values under uniform conditions.
- Target Selectivity Panels : Test against off-target receptors (e.g., dopamine transporters) to rule out cross-reactivity .
- Meta-Analysis : Compare datasets across studies (e.g., Supplementary Table S1 ) to identify outliers.
Q. What advanced computational methods identify novel pharmacological targets for 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer :
- Molecular Docking : Screen against kinase, protease, or ion channel libraries (e.g., SwissTargetPrediction) .
- Network Pharmacology : Map compound-protein interactions to identify hub targets (e.g., voltage-gated ion channels).
- Machine Learning : Train models on bioactivity databases (e.g., ChEMBL) to predict unannotated targets .
Q. How do piperidine ring conformations influence the reactivity of 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer :
- Conformational Analysis : Use DFT calculations to determine energy-minimized chair or boat conformations.
- Reactivity Studies : Compare acyl migration rates (e.g., intramolecular N-N acyl transfer) in different conformers via kinetic assays .
- X-ray Crystallography : Resolve spatial structures to correlate conformation with functional group accessibility .
Q. What strategies improve the membrane permeability of 2-methyl-1-phenylpiperidine-based CNS drugs?
- Methodological Answer :
Q. How can electrochemical studies elucidate the redox behavior of 2-methyl-1-phenylpiperidine derivatives?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials (e.g., piperidine aminoxyl radicals at +0.8 V vs. SCE) .
- Mechanistic Probes : Use ESR spectroscopy to detect radical intermediates.
- Micellar Systems : Study reaction kinetics in SDS micelles to mimic biological membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
